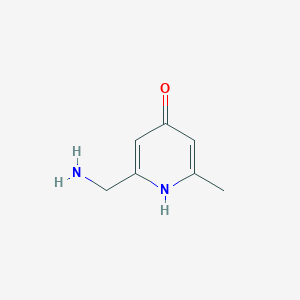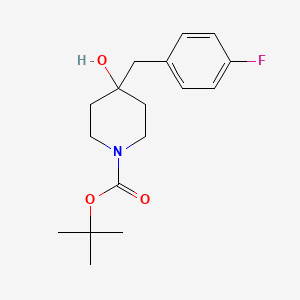
2,5-Dibromo-4-tert-butyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-4-tert-butyl-1,3-thiazole is a heterocyclic compound with the molecular formula C7H9Br2NS. It is characterized by the presence of two bromine atoms and a tert-butyl group attached to a thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole typically involves the bromination of 4-tert-butyl-1,3-thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 5 positions of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with careful monitoring of reaction conditions to maintain product purity and yield .
化学反応の分析
Types of Reactions
2,5-Dibromo-4-tert-butyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Coupling Products: Aryl or vinyl-substituted thiazoles.
科学的研究の応用
2,5-Dibromo-4-tert-butyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
作用機序
The mechanism of action of 2,5-dibromo-4-tert-butyl-1,3-thiazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazole ring can form covalent bonds or engage in non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
2,4-Dibromo-1,3-thiazole: Similar structure but with bromine atoms at different positions.
4-tert-Butyl-1,3-thiazole: Lacks the bromine atoms.
2,5-Dibromo-3,4-dihexylthiophene: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
2,5-Dibromo-4-tert-butyl-1,3-thiazole is unique due to the presence of both bromine atoms and a tert-butyl group on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
特性
分子式 |
C7H9Br2NS |
|---|---|
分子量 |
299.03 g/mol |
IUPAC名 |
2,5-dibromo-4-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H9Br2NS/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3 |
InChIキー |
WAMCVRUDIRVEAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(SC(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


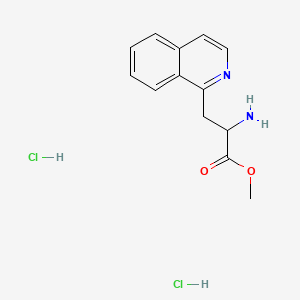
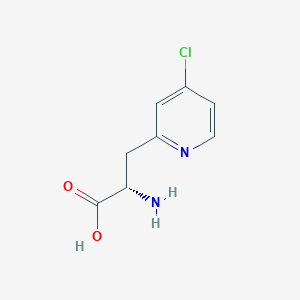
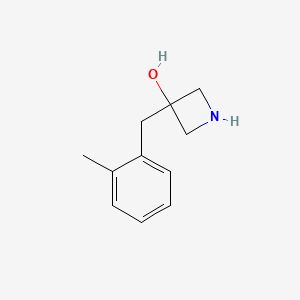
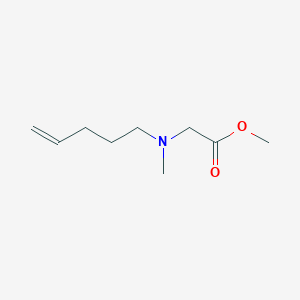
![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)
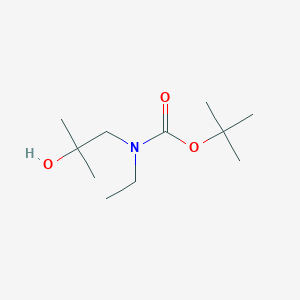
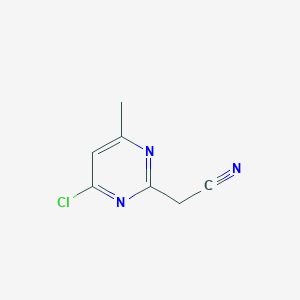
![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)
![benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate](/img/structure/B15314563.png)


